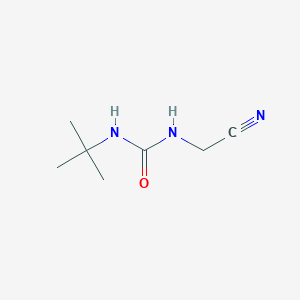

N-cyanomethyl-N'-(1,1-dimethylethyl)urea

Description

N-Cyanomethyl-N'-(1,1-dimethylethyl)urea is a substituted urea derivative characterized by a cyanomethyl group (-CH2CN) attached to one nitrogen atom and a tert-butyl (1,1-dimethylethyl) group on the adjacent nitrogen. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous urea derivatives. Substituted ureas are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their tunable physicochemical properties and biological activity .

Such structural features are critical in determining compound behavior in biological systems or synthetic pathways.

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

1-tert-butyl-3-(cyanomethyl)urea |

InChI |

InChI=1S/C7H13N3O/c1-7(2,3)10-6(11)9-5-4-8/h5H2,1-3H3,(H2,9,10,11) |

InChI Key |

LHHVKOZHTLETLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)NCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Urea Derivatives

Structural Analogues with tert-Butyl Substituents

Tebuthiuron (CAS 34014-18-1)

- Structure : N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea.

- Properties: A non-selective herbicide with a thiadiazolyl ring and dimethylurea backbone.

- Toxicity : LD50 (rat, oral) = 630 mg/kg, indicating moderate toxicity .

- Key Difference: Tebuthiuron lacks a cyanomethyl group but incorporates a heterocyclic thiadiazolyl ring, enhancing its herbicidal activity.

Diafenthiuron (CAS 80060-09-9)

- Structure: Includes N'-(1,1-dimethylethyl)urea and a bis-isopropylphenoxy group.

- Application : Acaricide and insecticide targeting mite populations.

- Metabolism : Degrades into carbodiimide and urea derivatives, highlighting metabolic instability compared to the target compound .

tert-Butylurea (CAS 4248-19-5)

- Structure : Simplest tert-butyl-substituted urea (N-(1,1-dimethylethyl)urea).

- Properties: Used as a synthetic intermediate. Limited toxicity data available, but structurally simpler than the target compound .

Table 1: Comparison of tert-Butyl-Containing Ureas

Structural Analogues with Cyano-Containing Substituents

1-Cyanoacetyl-3-methylurea (CAS 6972-77-6)

- Structure: Cyanoacetyl and methyl groups on urea.

- Application : Intermediate in organic synthesis.

- Reactivity: The cyano group facilitates nucleophilic reactions, similar to the cyanomethyl group in the target compound .

N'-(4-Cyanophenyl)-N,N-dimethylurea (CAS 82261-41-4)

- Structure: Aryl cyanophenyl and dimethyl substituents.

- Use: Potential precursor for dyes or pharmaceuticals.

- Key Difference: Aromatic substitution vs. aliphatic cyanomethyl in the target compound, affecting solubility and electronic properties .

Table 2: Cyano-Substituted Ureas

Functional and Toxicity Comparisons

- Electron-Withdrawing Effects: The cyanomethyl group may increase metabolic stability compared to alkyl or aryl substituents, as seen in 1-cyanoacetyl-3-methylurea .

- Toxicity Trends : Compounds with heterocyclic groups (e.g., Tebuthiuron) exhibit higher toxicity than simpler ureas like tert-butylurea, suggesting the target compound’s toxicity profile may depend on substituent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.